

Application Notes and Protocols for Biochemical Assays of Temsavir-gp120 Binding Kinetics

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Compound of Interest

Compound Name: Temsavir

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Introduction

Temsavir (BMS-626529) is the active moiety of the prodrug **Fostemsavir**, a first-in-class HIV-1 attachment inhibitor. Its mechanism of action involves direct binding to the viral envelope glycoprotein gp120, a critical step in the viral entry process. **Temsavir** stabilizes the gp120 protein in a closed, prefusion conformation, thereby preventing its interaction with the host cell's CD4 receptor. This inhibition of the initial attachment step effectively blocks viral entry and subsequent replication.^{[1][2][3]} Understanding the binding kinetics and thermodynamics of the **Temsavir**-gp120 interaction is crucial for the development and optimization of this class of antiretroviral drugs.

These application notes provide detailed protocols for key biochemical assays used to characterize the binding of **Temsavir** to HIV-1 gp120, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: Temsavir-gp120 Binding Kinetics

The following tables summarize quantitative data from various studies on the binding of **Temsavir** to different strains of HIV-1 gp120.

Table 1: Binding Affinity and Kinetics of **Temsavir** for gp120

HIV-1 Strain	Assay Method	K D (nM)	k a ($M^{-1}s^{-1}$)	k d (s^{-1})	Reference
JR-FL	Sedimentation Equilibrium	3.3	Not Reported	Not Reported	[4]
JR-FL (wild-type)	Grating-Coupled Interferometry	0.7 - 74 (depending on polymorphs)	Varies	Varies	[5][6]
Various Isolates	Pseudovirus Assay (IC_{50})	<10 (for most)	Not Applicable	Not Applicable	[5]

Table 2: Inhibitory Activity of **Temsavir**

Assay Type	Parameter	Value	HIV-1 Strain/Conditions	Reference
Competition Binding Assay	IC_{50}	23 nM	JR-FL gp120 (vs. BMS-488043)	[7]
Pseudovirus Assay	IC_{50}	4-fold to >29,700-fold change (with polymorphs)	JR-FL background	[6]
Cell Coating Inhibition	IC_{80}	19.8 nM	Co-culture system	[1]
Recombinant gp120 Coating	IC_{80}	907 nM	Primary CD4+ T cells	[1]

Table 3: Dissociation of **Temsavir** from gp120

HIV-1 Strain	Assay Method	Dissociation Half-life ($t_{1/2}$)	Reference
JR-FL	Gel Filtration Assay	~8 hours	[7]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) of **Temsavir** binding to gp120.

Materials:

- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Recombinant purified gp120
- **Temsavir**
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Protocol:

- Chip Immobilization:
 - Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
 - Inject recombinant gp120 (typically 10-50 $\mu\text{g/mL}$ in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
 - Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

- A reference flow cell is prepared by activating and deactivating the surface without gp120 immobilization to control for non-specific binding.
- Binding Analysis:
 - Prepare a series of **Temsavir** dilutions in running buffer (e.g., ranging from sub-nanomolar to micromolar concentrations).
 - Inject the **Temsavir** solutions over the gp120 and reference flow cells at a constant flow rate for a defined association time.
 - Allow for dissociation in running buffer for a defined period.
 - Between each **Temsavir** concentration, regenerate the sensor surface with a short pulse of regeneration solution.
- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a , k_d , and K_D .

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the **Temsavir**-gp120 interaction.

Materials:

- Isothermal titration calorimeter
- Recombinant purified gp120
- **Temsavir**
- Matched buffer (e.g., PBS or Tris buffer, pH 7.4)

Protocol:

- Sample Preparation:
 - Thoroughly dialyze or buffer-exchange both gp120 and **Temsavir** into the same buffer to minimize heats of dilution.[8]
 - Degas the solutions immediately before the experiment to prevent air bubbles.[8]
 - Accurately determine the concentrations of both the protein and the ligand.
- ITC Experiment:
 - Load the gp120 solution (typically 5-50 μM) into the sample cell.[8]
 - Load the **Temsavir** solution (typically 10-20 fold higher concentration than gp120) into the injection syringe.[8]
 - Set the experimental temperature (e.g., 25°C).
 - Perform a series of small injections (e.g., 2-10 μL) of **Temsavir** into the gp120 solution, with sufficient time between injections for the signal to return to baseline.
- Control Experiment:
 - Perform a control titration by injecting **Temsavir** into the buffer alone to determine the heat of dilution.
- Data Analysis:
 - Subtract the heat of dilution from the experimental data.
 - Integrate the heat change for each injection and plot it against the molar ratio of **Temsavir** to gp120.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine K_D , ΔH , and n . The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: $\Delta G = -RT\ln(K_A) = \Delta H - T\Delta S$, where $K_A = 1/K_D$.

Enzyme-Linked Immunosorbent Assay (ELISA) - Competition Assay

Objective: To measure the ability of **Temsavir** to inhibit the binding of gp120 to the CD4 receptor.

Materials:

- 96-well microtiter plates
- Recombinant soluble CD4 (sCD4)
- Recombinant purified gp120
- **Temsavir**
- Anti-gp120 antibody (e.g., a monoclonal antibody that does not compete with **Temsavir** or CD4 binding)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1 M H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Blocking buffer (e.g., PBS with 3% BSA)

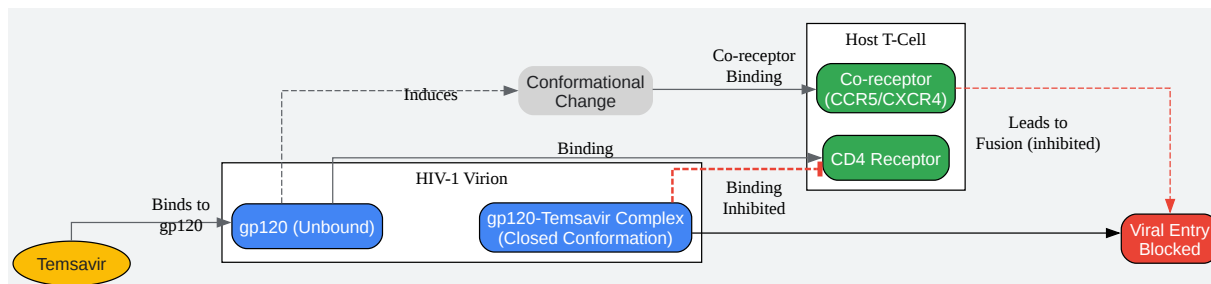
Protocol:

- Plate Coating:
 - Coat the wells of a 96-well plate with sCD4 (e.g., 100 ng/well in PBS) overnight at 4°C.
- Blocking:
 - Wash the plate with wash buffer.

- Block the wells with blocking buffer for 1-2 hours at room temperature.
- Competition Reaction:
 - Prepare serial dilutions of **Temsavir**.
 - In a separate plate or tubes, pre-incubate a constant concentration of gp120 with the different concentrations of **Temsavir** for 1 hour at room temperature.
 - Wash the sCD4-coated plate and add the gp120-**Temsavir** mixtures to the wells.
 - Incubate for 1-2 hours at room temperature.
- Detection:
 - Wash the plate to remove unbound proteins.
 - Add the anti-gp120 primary antibody and incubate for 1 hour.
 - Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
 - Wash the plate and add TMB substrate. Allow the color to develop.
 - Stop the reaction with the stop solution.
- Data Analysis:
 - Measure the absorbance at 450 nm.
 - Plot the absorbance against the logarithm of the **Temsavir** concentration.
 - Determine the IC₅₀ value, which is the concentration of **Temsavir** that inhibits 50% of gp120 binding to sCD4.

Mandatory Visualizations

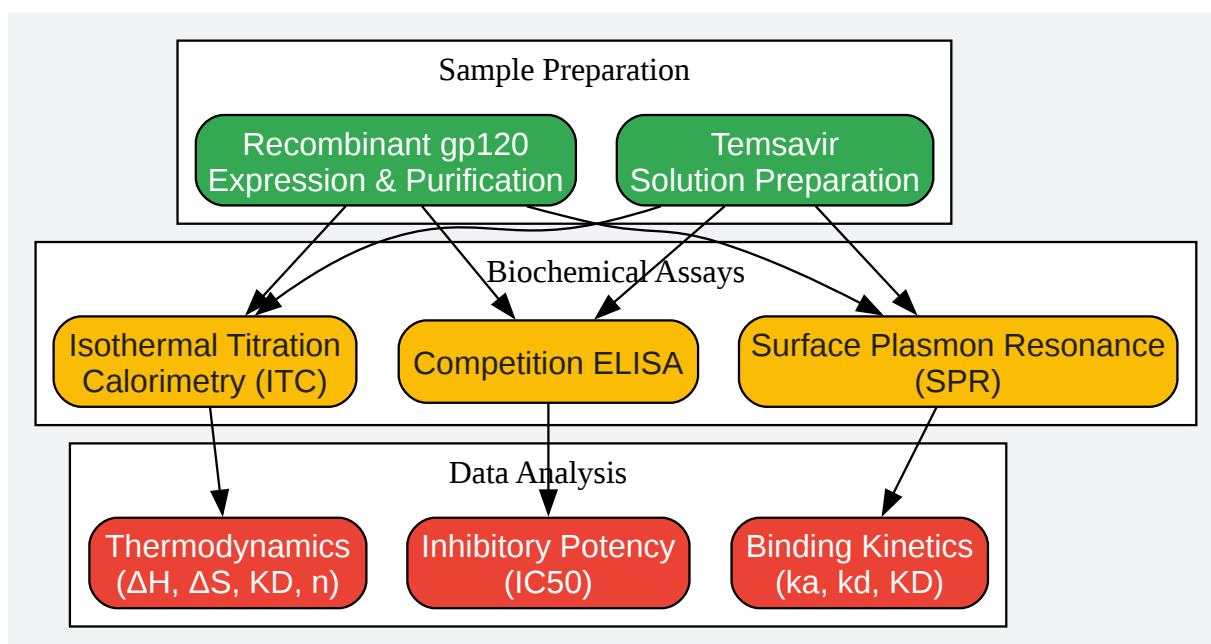
Temsavir Mechanism of Action



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Caption: **Temsavir** inhibits HIV-1 entry by binding to gp120.

Experimental Workflow for Temsavir-gp120 Binding Analysis



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Caption: Workflow for characterizing **Temsavir**-gp120 binding.

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